molecular formula C17H29N5O3S B5536211 1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5536211
M. Wt: 383.5 g/mol
InChI Key: ANIRKRKHWZDRSS-UHFFFAOYSA-N
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Description

1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C17H29N5O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.19911098 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds with complex structures including piperidine and triazole units have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. For example, a compound designed for oral and intravenous administration showed high affinity and efficacy in pre-clinical tests for emesis and depression, indicating the therapeutic potential of structurally complex molecules in neurology and psychiatry (Harrison et al., 2001).

Medicinal Chemistry and Synthesis

Research in medicinal chemistry often involves the synthesis of compounds with specific structural motifs, such as piperidines and triazoles, due to their relevance in drug design. For instance, novel methods for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, have been developed to facilitate the production of large quantities for further pharmaceutical applications (Smaliy et al., 2011).

Antimicrobial Activity

Compounds featuring the triazole ring are of interest in the development of antimicrobial agents. A series of thiazolidinone derivatives linked with triazine and piperazine showed promising antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of such compounds in addressing resistance to conventional antibiotics (Patel et al., 2012).

Anticancer Activity

The exploration of triazole derivatives for anticancer activity has led to the identification of compounds with promising efficacy against specific cancer models. A triazole derivative evaluated against Dalton’s Lymphoma Ascitic in mice showed significant anti-neoplastic activity, highlighting the potential of structurally similar compounds in cancer therapy (Arul & Smith, 2016).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, exploration of its potential uses, and detailed study of its physical and chemical properties. Additionally, research could be conducted to determine its mechanism of action and to assess its safety and hazards .

properties

IUPAC Name

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(1,1-dioxothian-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3S/c1-20(2)12-15-18-19-16(21(15)3)14-5-4-8-22(11-14)17(23)13-6-9-26(24,25)10-7-13/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRKRKHWZDRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3CCS(=O)(=O)CC3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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